molecular formula C12H12N2O B1328019 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 857640-17-6

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1328019
CAS RN: 857640-17-6
M. Wt: 200.24 g/mol
InChI Key: OJOQXCIFXFOWAZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the following chemical formula: C12H12N2O . It belongs to the pyrazole family, which exhibits a wide range of biological applications. These derivatives have been studied for their antimicrobial, antifungal, antimalarial, anticancer, and antioxidant activities .


Synthesis Analysis

The synthesis of this compound involves various methods. For instance, the Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine using dimethyl formamide in excess of phosphorus oxychloride results in the formation of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehyde group is nearly coplanar with the pyrazole ring. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological effects. They have been investigated for their antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS properties. Additionally, they are considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, and inhibitors of protein kinases .

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives are commonly used in organic synthesis, particularly in the formation of donor-acceptor chromophores through Knoevenagel condensation. This process is significant for creating fine chemicals with applications in photoelectronics, photophotonics, photodynamic therapy, electrochemical sensing, optical limiting, Langmuir film, and photoinitiated polymerization .

Pharmacological Effects

Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects. They exhibit potent antileishmanial and antimalarial activities. The structure-activity relationship of these compounds can be studied using various analytical techniques such as FTIR and NMR, which helps in understanding their biological interactions .

Biological Properties

Pyrazole scaffolds have been identified to possess a range of biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects. These properties make them valuable in the development of new therapeutic agents .

Cancer Research

Specific pyrazole derivatives have been studied for their anti-cancer properties. For instance, certain synthesized pyrazole compounds have been shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways .

Catalysis

Pyrazoles are also involved in catalysis; for example, Nano-ZnO has been used as a catalyst in the synthesis of pyrazole derivatives. This highlights their role in facilitating chemical reactions which can be applied across various fields including pharmaceuticals and material science .

properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOQXCIFXFOWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

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